molecular formula C6H3N5O B12916726 Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine CAS No. 87986-56-9

Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine

Cat. No.: B12916726
CAS No.: 87986-56-9
M. Wt: 161.12 g/mol
InChI Key: SJQMSKIXPHFHIS-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine (CAS 87986-56-9) is a complex, nitrogen-rich heterobicyclic compound of significant interest in advanced chemical research. With the molecular formula C 6 H 3 N 5 O and a molecular weight of 161.12 g/mol , this fused scaffold incorporates isoxazole, pyrazole, and triazine rings into a single, compact structure. This unique architecture makes it a promising precursor for developing novel photoactive materials and biologically active agents. This compound belongs to a class of fused 1,2,4-triazines that have demonstrated considerable potential in the development of new fluorescent dyes. Related dihydroazolo[5,1-c][1,2,4]triazines (DATs) are known to exhibit strong emission maxima, large Stokes shifts, and high fluorescence quantum yields in solid-state (powder) forms, making them excellent candidates for applications in optoelectronics and as molecular sensors . The structural similarity suggests that this compound could be a valuable scaffold for tuning photophysical properties through synthetic modifications. Furthermore, the pyrazolo[5,1-c][1,2,4]triazine core is recognized as an emerging biologically active scaffold in medicinal chemistry . These N-fused heterocycles are often investigated for their diverse pharmacological properties, which can include antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities, as they can mimic purine bases in metabolic processes . Researchers can utilize this compound as a key synthetic intermediate to explore its utility in designing new therapeutic agents or as a probe for studying biological mechanisms. The synthesis of this compound and its derivatives typically involves reactions between diazoazoles and heterocyclic enamines under mild conditions, a method known for its high efficiency and yield . As a specialized research chemical, this compound offers scientists a versatile building block for pushing the boundaries in materials science and drug discovery.

Properties

CAS No.

87986-56-9

Molecular Formula

C6H3N5O

Molecular Weight

161.12 g/mol

IUPAC Name

3-oxa-1,4,7,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene

InChI

InChI=1S/C6H3N5O/c1-2-7-11-5(1)10-9-4-3-8-12-6(4)11/h1-3H

InChI Key

SJQMSKIXPHFHIS-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=NC3=C(N2N=C1)ON=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diazopyrazoles with Isoxazolyl Enamines

A key method involves reacting diazopyrazole derivatives with isoxazolyl enamines under mild conditions. For example:

  • Diazopyrazole (6) reacts with isoxazol-5-yl enamines (3a–d) in dry aprotic solvents (e.g., THF or DCM) at room temperature for 12–24 hours, yielding non-aromatic DAT–NMe₂ derivatives (10, 11a–d) with 45–78% efficiency.
  • Mechanism : The enamine’s nucleophilic β-carbon attacks the electrophilic diazo group, followed by cyclization and elimination of nitrogen gas.

Key Conditions :

Component Role Reaction Parameters
Diazopyrazole Electrophilic reagent Room temperature, 12–24 h
Isoxazolyl enamine Nucleophile Dry aprotic solvent (THF/DCM)

Outcome :

  • Stokes shifts of 80–120 nm and quantum yields up to 33.3%.
  • Intramolecular hydrogen bonding stabilizes the fused triazine core.

Acid-Promoted Ring Closure of Hydrazones

Phenylhydrazones of 5-acyl-1,2,4-triazines undergo HCl-mediated cyclization to form pyrazolo-triazine frameworks:

  • Example : 5-Acetyl-3-phenyl-1,2,4-triazine reacts with p-tolylhydrazine in ethanol-dioxane (3:1) under reflux with 1.1 eq HCl, yielding pyrazolo[4,3-e]triazine derivatives in 65–82% yield.

Optimized Protocol :

  • Hydrazone Formation : Condense 5-acyl-triazine with arylhydrazine in ethanol/HCl.
  • Cyclization : Reflux in ethanol-dioxane/HCl (2–14 h).
  • Purification : Column chromatography (chloroform) and recrystallization (ethanol-water).

Data Table :

Starting Material Product Yield (%) Reaction Time (h) Melting Point (°C)
5-Acetyl-3-phenyl-triazine 69 14 168–171
5-Benzoyl-3-methyl-triazine 75 2 155–158

Multi-Component One-Pot Synthesis

A scalable approach combines vicinal amino-nitrile precursors with esters/amines in acetic acid:

  • Procedure : Mix azolo[1,5-a]pyrimidine amino-nitrile, triethyl orthoacetate, and morpholine in acetic acid. Heat at 80°C for 6 hours to form tricyclic products (e.g., pyrimido[4,5-e]triazolo-triazines) in 60–85% yield.

Advantages :

  • Avoids isolation of intermediates.
  • Tolerates diverse substituents (e.g., aryl, alkyl, heteroaryl).

Mechanistic Insight :

  • Amine attacks the electron-deficient carbon of the nitrile/ester.
  • Cyclodehydration forms the triazine ring.
  • Tautomerization stabilizes the fused isoxazole-pyrazole system.

Sodium Azide-Mediated Tetrazole Ring Formation

For derivatives with fused tetrazole rings:

  • Step 1 : React pyrazolo-triazine sulfonamide (2a–d) with sodium azide in anhydrous ethanol under reflux.
  • Step 2 : Purify via column chromatography (CH₂Cl₂:EtOH, 100:1) to obtain pyrazolo-tetrazolo-triazines (3a–b) with 70–88% yield.

Critical Notes :

  • Tautomerization between tetrazole and azide forms occurs in solution.
  • Anticancer activity (IC₅₀: 12–45 μM) validates biological relevance.

Structural Confirmation and Analytical Data

  • X-ray Crystallography : Confirms planarity of the triazine core and gauche conformation of substituents (e.g., torsion angle N7–N8–C10–C11 = 82.0°).
  • NMR/IR : Key signals include:
    • ¹H NMR : δ 7.23–8.50 ppm (aromatic protons), δ 2.75–3.77 ppm (morpholine/piperidine substituents).
    • IR : 1607 cm⁻¹ (C=N stretch), 754 cm⁻¹ (isoxazole ring).

Summary of Preferred Methods

Method Yield Range (%) Key Advantage Limitation
Diazopyrazole Cyclization 45–78 Mild conditions Requires pre-synthesized enamines
Acid-Promoted Closure 65–82 Scalable Long reaction times
Multi-Component 60–85 One-pot, diverse substituents Optimization required
Sodium Azide Cyclization 70–88 Biologically active products Tautomerization challenges

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms or other substituents on the ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine derivatives have shown promise in various therapeutic areas:

  • Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit strong anti-inflammatory properties comparable to established drugs like cyclosporine. For example, an isoxazolo[5,4-e]-1,2,4-triazepine derivative demonstrated significant immunosuppressive effects in vivo by reducing antibody-forming cells and inflammation in animal models .
  • Anticancer Properties : Some studies have suggested that isoxazolopyrazolotriazines may inhibit cancer cell proliferation. The mechanisms involve the modulation of signaling pathways related to cell growth and apoptosis .

Material Science Applications

This compound has been explored for its potential in developing advanced materials:

  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of the materials .

Agricultural Applications

The compound's biological activity extends to agricultural uses:

  • Pesticides and Herbicides : this compound derivatives are being investigated for their potential as agrochemicals. Their ability to disrupt specific biochemical pathways in pests makes them suitable candidates for developing novel pesticides .

Study 1: Anti-inflammatory Effects

A study conducted on the immunosuppressive properties of an isoxazolo[5,4-e]-1,2,4-triazepine derivative (RM33) demonstrated its efficacy in reducing inflammation in carrageenan-induced paw edema models in rats. The results indicated a dose-dependent response that significantly lowered inflammation markers compared to control groups .

Study 2: Anticancer Activity

In vitro assays on cancer cell lines revealed that derivatives of this compound inhibited cell proliferation by inducing apoptosis. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Comparison with Similar Compounds

Photochemical and Electronic Properties

Table 2: Photochemical Properties

Compound Fluorescence (λem, nm) Solvatochromic Shift AIE Effect Reference
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine 450–550 (solvent-dependent) Yes Strong
Pyrazolo[3,4-d]pyrimidine 380–420 No None
Pyrazolo[5,1-b]thiazole 350–400 Moderate Weak
  • Key Insight : The AIE effect in this compound is attributed to restricted intramolecular rotation in aggregated states, a feature absent in rigid analogs like pyrazolo[3,4-d]pyrimidines .
Stability and Reactivity
  • Thermal Stability : this compound decomposes above 250°C, comparable to pyrazolo[5,1-c][1,2,4]triazine derivatives but less stable than pyridazine-based analogs .
  • Reactivity : The isoxazole ring undergoes electrophilic substitution at the 4-position, whereas pyrazolo[1,5-a]pyridines react preferentially at the pyridine nitrogen .

Biological Activity

Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological effects, including anticancer properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C6_6H3_3N5_5O
  • Molar Mass : 161.12 g/mol
  • CAS Number : 2140305-42-4

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that certain derivatives exhibited stronger cytotoxic activity than cisplatin in breast cancer cells (MCF-7 and MDA-MB-231). The most active compound increased apoptosis through the activation of caspases 3/7, 8, and 9, indicating a potential mechanism for its anticancer effects .

2. Cytotoxicity and Mechanisms

The cytotoxic effects of this compound have been evaluated using various assays.

  • MTT Assay Results :
    • Compounds were tested on MCF-7 and MDA-MB-231 cells.
    • Results indicated enhanced cytotoxicity compared to standard treatments like cisplatin.
    • Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for the design of more potent derivatives. Modifications to the molecular structure can significantly influence biological activity.

CompoundStructure ModificationCytotoxicity (IC50)Apoptotic Pathway
3aSulfonyl group addedLower than cisplatinCaspase activation
3bMethyl substitutionStronger than cisplatinMitochondrial pathway

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other therapeutic potentials:

  • Antimicrobial Activity : Studies indicate that derivatives exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some compounds have shown promise in reducing inflammation in preclinical models .

Q & A

Q. What are the optimal synthetic routes for Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursors like hydrazonoyl chlorides or aminopyrazoles. For example, brominated derivatives can be synthesized via dehydration-aromatization of 4-oxo analogs in acidic media, followed by reductive elimination of the carbonyl group . Key steps include:
  • Reaction optimization : Use of DMF-DMA (dimethylformamide dimethyl acetal) for cyclization improves yield by facilitating intramolecular coupling .
  • Purification : Column chromatography with silica gel and recrystallization from ethanol/DMSO mixtures ensures purity .
    Critical parameters : pH control during reduction, temperature (reflux conditions), and steric effects of substituents (e.g., tert-butyl groups) influence isomer distribution .

Q. How can X-ray crystallography resolve structural ambiguities in fused triazine systems?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is essential for determining bond lengths, angles, and non-covalent interactions. For example:
  • Aromaticity analysis : Reduced bond alternation (e.g., C4=O to C4-H conversion) increases aromaticity, observed via shortened bond lengths (1.38–1.42 Å) and planarization of fused rings .
  • Solvent effects : DMSO solventates alter packing modes by introducing O···H and N···H hydrogen bonds, while non-solvated crystals favor π-stacking .
    Data interpretation : Use software like Mercury or OLEX2 for Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What in vitro assays evaluate the biological activity of these compounds?

  • Methodological Answer :
  • Antifungal screening : Follow CLSI M27-A3 guidelines for broth microdilution against Candida albicans and Cryptococcus spp. (MIC values typically 8–64 µg/mL) .
  • Cytotoxicity assays : Use sulforhodamine B (SRB) or MTT assays on HCT-8 colon cancer cells. IC₅₀ values in the micromolar range (e.g., 3-nitropyrazolo derivatives) indicate dose-dependent growth inhibition .
  • Antiviral testing : Plaque reduction assays for influenza A/H1N1, with IC₅₀ values >300 µM suggesting moderate activity .

Advanced Research Questions

Q. How do non-covalent interactions dictate crystal packing and stability?

  • Methodological Answer :
  • Halogen bonding : Bromine substituents form Br···N (3.1–3.3 Å) and Br···π (3.5 Å) interactions, stabilizing layered packing in 7-bromo derivatives .
  • Hydrogen-bond networks : 4-Oxo analogs form dimeric motifs via N–H···O bonds (2.8 Å), while 4-H analogs lack H-bonding, favoring π-stacking .
    Quantitative analysis : Energy framework calculations (using CrystalExplorer) reveal dispersion forces dominate (60–70% contribution) in non-polar derivatives .

Q. What computational strategies predict detonation performance in energetic derivatives?

  • Methodological Answer :
  • Density functional theory (DFT) : Calculate crystal density (ρ) and heat of formation (ΔHf) using Gaussian08. For example, compound 34 (1.819 g/cm³) shows detonation velocity (D = 8312 m/s) comparable to HMX .
  • Sensitivity modeling : Use Kamlet-Jacobs equations to correlate H-bonding (e.g., –NO₂ and –NH₂ groups) with impact sensitivity (IS >20 J) .
    Table: Key energetic properties
CompoundDensity (g/cm³)Detonation Velocity (m/s)Sensitivity (IS, J)
341.8198312>40
301.78825035
HMX1.9191007.4
Source: Adapted from

Q. How to resolve contradictions in substituent effects on aromaticity and reactivity?

  • Methodological Answer :
  • Case study : C4=O to C4-H substitution increases aromaticity (shorter bonds) but reduces conjugation, altering reactivity. Confirm via NMR (¹³C chemical shifts >160 ppm for carbonyls) and XRD .
  • Controlled experiments : Synthesize isomeric pairs (e.g., 7-bromo vs. 8-bromo) and compare Hammett σ values to quantify electronic effects .
    Statistical analysis : Principal component analysis (PCA) of XRD data identifies steric vs. electronic contributions to isomer stability .

Methodological Resources

  • Synthetic protocols : See hydrazonoyl chloride coupling in and bromination in .
  • Crystallography : CCDC deposition numbers 2077359–2077365 for structural data .
  • Biological assays : Reference CLSI M27-A3 for antifungal testing .

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